Uridine-5'-diphosphate-glucose

Description

Structure

3D Structure

Properties

IUPAC Name |

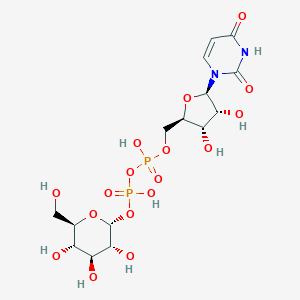

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-JZMIEXBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157902 |

Source

|

| Record name | Uridine diphosphate glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Uridine diphosphate glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

133-89-1 |

Source

|

| Record name | UDP-Glucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate glucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine diphosphate glucose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01861 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(trihydrogen diphosphate), mono-α-d-glucopyranosyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE DIPHOSPHATE GLUCOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50K1D7P4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine diphosphate glucose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000286 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Central Role of UDP-Glucose in the Glycogen Synthesis Pathway: A Technical Guide

Introduction

Glycogen, a branched polymer of glucose, serves as the primary short-term energy reserve in animals.[1] Its synthesis, a process known as glycogenesis, is a critical metabolic pathway for maintaining glucose homeostasis. At the heart of this intricate process lies a high-energy glucose donor, Uridine Diphosphate Glucose (UDP-glucose). This technical guide provides an in-depth exploration of the pivotal role of UDP-glucose in the glycogen synthesis pathway, delving into the enzymatic machinery, regulatory mechanisms, and its broader implications for research and therapeutic development. For researchers, scientists, and drug development professionals, a comprehensive understanding of this pathway is paramount for investigating metabolic disorders and designing novel therapeutic interventions.

The Synthesis of the Activated Glucose Donor: UDP-Glucose

The commitment of glucose to the glycogen synthesis pathway begins with its activation to UDP-glucose. This crucial step is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase) , also known as UTP--glucose-1-phosphate uridylyltransferase.[2][3] The reaction involves the transfer of a uridylyl group from uridine triphosphate (UTP) to glucose-1-phosphate (G1P), forming UDP-glucose and pyrophosphate (PPi).[4][5]

Glucose-1-Phosphate + UTP ⇌ UDP-Glucose + PPi

While this reaction is reversible, the subsequent rapid hydrolysis of pyrophosphate by the ubiquitous enzyme inorganic pyrophosphatase is a highly exergonic reaction that drives the overall synthesis of UDP-glucose forward.[4] This "pulling" mechanism ensures a steady supply of the activated glucose donor for glycogen synthesis. The regulation of UGPase itself is primarily controlled by the availability of its substrates.[3]

The Elongation of Glycogen Chains: The Role of Glycogen Synthase

With the activated glucose donor in hand, the central enzyme of glycogen synthesis, glycogen synthase (GS) , takes center stage.[6] Glycogen synthase catalyzes the transfer of the glucosyl moiety from UDP-glucose to the non-reducing end of a pre-existing glycogen chain, forming an α-1,4-glycosidic bond.[4][6][7] This reaction elongates the linear chains of the glycogen molecule, with the release of UDP.[8]

(glycogen)n + UDP-glucose → (glycogen)n+1 + UDP

The activity of glycogen synthase is a major point of regulation in the glycogenesis pathway. It is subject to both allosteric regulation and covalent modification through phosphorylation. Glucose-6-phosphate acts as a potent allosteric activator, promoting a conformational change that increases the enzyme's activity.[6] Conversely, phosphorylation of glycogen synthase by several kinases, including glycogen synthase kinase 3 (GSK-3) and protein kinase A (PKA), leads to its inactivation. The hormonal signals of insulin and glucagon exert their control over glycogen synthesis primarily by modulating the phosphorylation state of glycogen synthase.[9]

The Primer for Glycogen Synthesis: The Function of Glycogenin

Glycogen synthase can only extend existing glycogen chains; it cannot initiate the synthesis of new ones de novo.[4][10] This critical priming function is carried out by a protein called glycogenin .[10][11] Glycogenin is a self-glucosylating enzyme that initiates the formation of a new glycogen particle.[10][12] It catalyzes the attachment of a glucose molecule from UDP-glucose to one of its own tyrosine residues.[10] Subsequently, glycogenin extends this initial glucose by adding a short chain of approximately 7-12 glucose residues, also from UDP-glucose, via α-1,4-linkages.[7][10][11] This short glucose polymer then serves as the primer for glycogen synthase to begin its elongating activity.[13]

Creating a Branched Structure: The Action of the Branching Enzyme

The characteristic branched structure of glycogen is essential for its rapid synthesis and degradation, as it provides numerous non-reducing ends for enzymatic action. The formation of these branches is catalyzed by the glycogen branching enzyme , also known as amylo-(1,4→1,6)-transglycosylase.[4] This enzyme transfers a terminal segment of about 6-7 glucose residues from a linear α-1,4-linked chain to the C6 hydroxyl group of a glucose residue on the same or a neighboring chain, creating an α-1,6-glycosidic bond.[4][7]

Hormonal and Allosteric Regulation of Glycogen Synthesis

The synthesis of glycogen is tightly regulated by hormonal signals that reflect the body's energy status.

-

Insulin: Released in response to high blood glucose levels, insulin is a potent stimulator of glycogen synthesis.[1][14] Insulin signaling leads to the activation of protein phosphatase 1 (PP1), which dephosphorylates and thereby activates glycogen synthase.[6] Insulin also promotes the uptake of glucose into muscle and adipose cells, increasing the availability of substrate for glycogen synthesis.[14]

-

Glucagon: Secreted by the pancreas in response to low blood glucose, glucagon acts primarily on the liver to inhibit glycogen synthesis and promote glycogenolysis (glycogen breakdown).[1][14][15] Glucagon signaling activates protein kinase A (PKA), which phosphorylates and inactivates glycogen synthase.[6][15]

-

Epinephrine: This hormone, released in response to stress, has effects similar to glucagon in the liver but also acts on skeletal muscle to stimulate glycogenolysis, providing a rapid source of glucose for muscle contraction.[7]

Allosteric regulation, particularly by glucose-6-phosphate, provides a more localized and immediate level of control over glycogen synthase activity, ensuring that glycogen is synthesized when intracellular glucose levels are high.[6]

Implications for Research and Drug Development

The central role of the glycogen synthesis pathway in glucose homeostasis makes it a critical area of investigation for metabolic diseases. Dysregulation of this pathway is implicated in:

-

Type 2 Diabetes: Impaired insulin-stimulated glycogen synthesis is a key feature of insulin resistance in skeletal muscle and the liver, contributing to hyperglycemia.[9]

-

Glycogen Storage Diseases (GSDs): Genetic defects in the enzymes of glycogen metabolism, including glycogen synthase and branching enzyme, lead to the accumulation of abnormal glycogen structures, resulting in a range of clinical manifestations.[12]

Targeting enzymes in the glycogen synthesis pathway represents a promising therapeutic strategy. Modulators of glycogen synthase activity, for instance, could potentially enhance glucose disposal and improve glycemic control in diabetic patients. Furthermore, understanding the intricate regulatory networks governing this pathway is crucial for developing therapies for GSDs.

Visualizations

Caption: The Glycogen Synthesis Pathway.

Caption: Hormonal Regulation of Glycogen Synthase.

Experimental Protocols

Assay of UDP-Glucose Pyrophosphorylase (UGPase) Activity

This protocol describes a coupled spectrophotometric assay to measure the activity of UGPase in the direction of UDP-glucose synthesis. The production of pyrophosphate is coupled to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.5)

-

MgCl2 (5 mM)

-

UTP (1 mM)

-

Glucose-1-Phosphate (2 mM)

-

Inorganic pyrophosphatase (1 U/mL)

-

Phosphoglucomutase (1 U/mL)

-

Glucose-6-phosphate dehydrogenase (1 U/mL)

-

NADP+ (1 mM)

-

Enzyme sample (e.g., tissue homogenate, purified enzyme)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, UTP, Glucose-1-Phosphate, inorganic pyrophosphatase, phosphoglucomutase, glucose-6-phosphate dehydrogenase, and NADP+ in a cuvette.

-

Incubate the mixture for 5 minutes at 30°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding the enzyme sample to the cuvette and mix gently.

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

One unit of UGPase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of UDP-glucose per minute under the specified conditions.

Assay of Glycogen Synthase Activity

This protocol outlines a radiometric assay to measure the incorporation of radiolabeled glucose from UDP-[¹⁴C]glucose into glycogen.

Materials:

-

Tris-HCl buffer (50 mM, pH 7.8)

-

Glycogen (10 mg/mL)

-

EDTA (5 mM)

-

Glucose-6-Phosphate (10 mM, for total activity measurement)

-

UDP-[¹⁴C]glucose (0.1 µCi/µL)

-

Enzyme sample

-

70% Ethanol

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare two sets of reaction tubes for each sample: one for measuring the activity in the absence of G6P (I-form) and one in the presence of G6P (total activity).

-

To each tube, add Tris-HCl buffer, glycogen, EDTA, and UDP-[¹⁴C]glucose. Add G6P to the "total activity" tubes.

-

Pre-incubate the tubes at 30°C for 5 minutes.

-

Initiate the reaction by adding the enzyme sample.

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto a filter paper and immediately immersing it in ice-cold 70% ethanol to precipitate the glycogen.

-

Wash the filter papers three times with 70% ethanol to remove unincorporated UDP-[¹⁴C]glucose.

-

Dry the filter papers and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of glucose incorporated into glycogen based on the specific activity of the UDP-[¹⁴C]glucose.

References

-

Jack Westin. Regulation Of Glycogen Synthesis And Breakdown - Principles Of Metabolic Regulation MCAT Wiki. [Link]

-

Wikipedia. Uridine diphosphate glucose. [Link]

-

Wikipedia. Glycogen synthase. [Link]

-

Biology LibreTexts. 6.5: Glycogen Synthesis. [Link]

-

Malin S, et al. Glycogenin is Dispensable for Glycogen Synthesis in Human Muscle, and Glycogenin Deficiency Causes Polyglucosan Storage. Journal of Clinical Investigation. 2013. [Link]

-

Wikipedia. Glycogenin. [Link]

-

Seo, J. H., et al. Engineering the E. coli UDP-glucose synthesis pathway for oligosaccharide synthesis. Journal of Biotechnology. 2005. [Link]

-

YouTube. Role of Glycogenin as a Glycogen Primer. [Link]

-

Barrett, E. J., et al. The roles of insulin and glucagon in the regulation of hepatic glycogen synthesis and turnover in humans. Journal of Clinical Investigation. 1995. [Link]

-

Taylor & Francis. Glycogen synthesis – Knowledge and References. [Link]

-

LibreTexts. Glycogen Biosynthesis and Metabolism – Part 2. [Link]

-

Fiveable. Udp-glucose Definition. [Link]

-

Biology LibreTexts. 15.2: Glycogenesis. [Link]

-

Brainly. Identify the enzymes that are required for the synthesis of a glycogen particle starting from glucose 6‑phosphate. [Link]

-

ACS Publications. Catalytic Mechanism and Allosteric Regulation of UDP-Glucose Pyrophosphorylase from Leishmania major. [Link]

-

YouTube. Glycogen metabolism. [Link]

-

Wikipedia. UTP—glucose-1-phosphate uridylyltransferase. [Link]

-

American Journal of Physiology-Endocrinology and Metabolism. Glycogenin, proglycogen, and glycogen biogenesis: what's the story?. [Link]

-

GPnotebook. Glycogenesis: Pathway. [Link]

-

Wikipedia. Glycogenesis. [Link]

-

DiVA portal. Plant UDP-glucose Pyrophosphorylase: Function and Regulation. [Link]

-

Taylor & Francis. Glycogen synthase – Knowledge and References. [Link]

-

ResearchGate. Fig. 1. Glycogen structure Uridine diphosphate glucose (UDP-glucose) is... [Link]

-

PubMed. Molecular basis for the regulation of human glycogen synthase by phosphorylation and glucose-6-phosphate. [Link]

-

Area. UDP-Glucose → Area → Sustainability. [Link]

-

Semantic Scholar. Further studies on the role of glycogenin in glycogen biosynthesis.. [Link]

-

PMC. UDPG: Maintaining the true nature of sugar. [Link]

-

Frontiers. UDP-Glucose: A Potential Signaling Molecule in Plants?. [Link]

-

Biology LibreTexts. 15.3: Glycogenolysis and its Regulation by Glucagon and Epinephrine Signaling. [Link]

-

American Physiological Society. Glucagon and regulation of glucose metabolism. [Link]

-

American Diabetes Association. Regulation of Glycogen Synthase by Glucose and Glycogen: A Possible Role for AMP-Activated Protein Kinase. [Link]

-

Medical News Today. Insulin and glucagon: How they regulate blood sugar levels. [Link]

-

PMC. Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase. [Link]

-

Frontiers. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. [Link]

-

ResearchGate. Structural Basis for the Reaction Mechanism of UDP-Glucose Pyrophosphorylase. [Link]

-

PubMed. A continuous assay method for glycogen synthesis from UDPglucose. [Link]

-

ResearchGate. (PDF) Biosynthesis of UDP-GlcA: via UDPGDH or the myo-inositol oxidation pathway?. [Link]

-

PubChem. Udp-Glucose. [Link]

-

YouTube. UDP-Glucose, Glycogen Synthesis and Breakdown. [Link]

-

Biocyclopedia. UDP-Glucose is the Immediate Precursor for Cellulose Synthesis. [Link]

-

YouTube. CHEM 407 - Glycogen Metabolism - UDP-Glucose Pyrophosphorylase. [Link]

-

PMC. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation. [Link]

-

Quora. Are UDP glucose and glucogenin the subtrates of glycogen synthesis?. [Link]

-

YouTube. Biochemical Titration Of Glycogen In Vitro l Protocol Preview. [Link]

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 7. Glycogenesis - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Glycogenin - Wikipedia [en.wikipedia.org]

- 11. Glycogenin is Dispensable for Glycogen Synthesis in Human Muscle, and Glycogenin Deficiency Causes Polyglucosan Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. Insulin and glucagon: How they regulate blood sugar levels [medicalnewstoday.com]

- 15. journals.physiology.org [journals.physiology.org]

Technical Whitepaper: The Discovery, Chemistry, and Pharmacology of Uridine-5'-diphosphate-glucose (UDP-Glucose)

Executive Summary

Uridine-5'-diphosphate-glucose (UDP-Glucose) represents a watershed discovery in biochemistry, marking the identification of the first "sugar nucleotide." Its isolation by Luis Leloir in 1949 did not merely identify a new molecule; it corrected a fundamental misconception in metabolic thermodynamics—specifically, the fallacy that glycogen synthesis was simply the reverse of degradation.

This guide analyzes the technical evolution of UDP-Glucose from its isolation in yeast extracts to its current status as a potent agonist for the P2Y14 G-protein coupled receptor (GPCR). It provides a reconstructed protocol of the original isolation to demonstrate the principles of classical biochemical purification and maps the signaling pathways relevant to modern drug development.

The Pre-1950 Paradigm & The "Phosphorylase Fallacy"

To understand the magnitude of the UDP-Glucose discovery, one must understand the error that preceded it. Until the late 1940s, the scientific consensus held that glycogen metabolism was a reversible equilibrium catalyzed by a single enzyme: Glycogen Phosphorylase .

-

The Prevailing Theory:

-

The Thermodynamic Flaw: In vivo, the concentration of inorganic phosphate (

) is high relative to Glucose-1-Phosphate (G1P). This pushes the equilibrium heavily toward glycogen breakdown (glycogenolysis). Synthesis via phosphorylase is thermodynamically unfavorable under physiological conditions.

The Anomaly: Luis Leloir and his team at the Instituto de Investigaciones Bioquímicas in Buenos Aires were not studying glycogen initially; they were investigating galactose metabolism in Saccharomyces cerevisiae (yeast). They observed that the conversion of Galactose-1-Phosphate (Gal-1-P) to Glucose-1-Phosphate (Glc-1-P) required a heat-stable cofactor that was neither ATP nor any known coenzyme.

Technical Reconstruction: The Leloir Isolation Protocol (1949-1950)

The isolation of UDP-Glucose is a masterclass in bio-fractionation. Below is a reconstructed workflow based on the seminal 1950 Journal of Biological Chemistry methodology, annotated with the chemical rationale for each step.

Experimental Workflow

Objective: Isolate the unknown coenzyme responsible for Gal-1-P

| Step | Operation | Reagent/Condition | Technical Rationale (Mechanism) |

| 1 | Extraction | 50% Ethanol (Pre-warmed) | Denatures proteolytic enzymes immediately while solubilizing polar nucleotides. |

| 2 | Clarification | Lead Acetate ( | Precipitates proteins and long-chain nucleic acids; sugar nucleotides remain in supernatant. |

| 3 | Fractionation | Mercuric Acetate ( | Critical Step: Mercury salts selectively precipitate nucleotides at specific pH. |

| 4 | Adsorption | Activated Charcoal (Norit) | Nucleotides (aromatic rings) adsorb to carbon via |

| 5 | Elution | 50% Ethanol + Ammonia | Alkaline shift ionizes the phosphate groups, desorbing the nucleotide from charcoal. |

| 6 | Purification | Paper Chromatography | Separation based on partition coefficient ( |

Visualization of the Isolation Logic

Figure 1: The fractionation logic used by Leloir's group to isolate UDP-Glucose from yeast extracts.[1][2][3][4]

Structural Elucidation: How They Knew

Once isolated, the structure was determined through rigorous chemical degradation analysis. This approach remains the gold standard for validating novel conjugates.

UV Absorption Shift

The team initially suspected an Adenine derivative (like ATP). However, the UV absorption spectrum revealed a critical anomaly:

-

Adenine:

at 260 nm (pH 7). -

Unknown Compound:

at 262 nm, but the spectral curve shifted significantly at alkaline pH (pH 11).

Acid Hydrolysis Analysis

To determine the stoichiometry, the compound was subjected to mild and strong acid hydrolysis.

| Hydrolysis Condition | Products Released | Structural Insight |

| Mild Acid (0.01 N HCl, 15 min) | Glucose + UDP | The Glucose-Phosphate bond is "high energy" and acid-labile. |

| Strong Acid (1 N HCl, 1 hr) | Glucose + UMP + | The pyrophosphate bridge is cleaved. |

| Enzymatic (5'-Nucleotidase) | No Reaction | Confirmed the phosphate was blocked (capped) by the sugar. |

Final Structure: Uridine-5'-diphosphate linked to

The Biological Mechanism: The Leloir Pathway[3][5][6]

The discovery of UDP-Glucose solved the galactose metabolism puzzle. The "Leloir Pathway" describes how galactose is scavenged and converted into a metabolically active form (Glucose-1-Phosphate) for glycolysis or glycogen synthesis.[4]

The Pathway Steps

-

Phosphorylation: Galactose is phosphorylated by Galactokinase (GALK) to Galactose-1-P.[3][4]

-

Transfer: Galactose-1-phosphate uridylyltransferase (GALT) swaps the UDP group from UDP-Glucose to Galactose-1-P.[4][5]

-

Reaction: UDP-Glc + Gal-1-P

UDP-Gal + Glc-1-P.

-

-

Epimerization: UDP-galactose 4-epimerase (GALE) inverts the hydroxyl group at C4, converting UDP-Gal back to UDP-Glc.

Pathway Diagram

Figure 2: The Leloir Pathway.[4][6][7] Note the cyclic regeneration of UDP-Glucose via the epimerase (GALE), allowing continuous galactose processing.

Modern Pharmacology: UDP-Glucose as a Signaling Molecule

While historically viewed as a metabolic intermediate, modern research identifies UDP-Glucose as an extracellular signaling molecule acting on purinergic receptors.

The P2Y14 Receptor

UDP-Glucose is the potent, endogenous agonist for the P2Y14 receptor (GPR105), a

-

Expression: High levels in immune cells (neutrophils, T-lymphocytes), glial cells, and epithelial cells.[8]

-

Signaling Cascade:

-

Binding of extracellular UDP-Glucose.[9]

-

Inhibition of Adenylyl Cyclase (via

). -

Mobilization of intracellular

(via PLC -

Chemotaxis of immune cells.

-

Therapeutic Implications

Targeting the UDP-Glucose/P2Y14 axis is currently relevant for:

-

Asthma/Inflammation: P2Y14 activation mediates eosinophil accumulation in airways.[10] Antagonists are being explored as anti-inflammatory agents.

-

Diabetes: UDP-Glucose plays a role in insulin secretion regulation via P2Y14 on pancreatic beta-cells.

-

Cystic Fibrosis: Modulating chloride transport in airway epithelia.

Comparison of Sugar Nucleotides

| Nucleotide | Primary Metabolic Role | Receptor Target | Disease Association |

| UDP-Glucose | Glycogen synthesis, Glucosyltransferase donor | P2Y14 | Inflammation, Asthma |

| UDP-Galactose | Lactose synthesis, Glycosylation | P2Y14 (weak) | Galactosemia |

| ADP-Glucose | Starch synthesis (Plants/Bacteria) | None known | Bacterial survival |

References

-

Caputto, R., Leloir, L. F., Cardini, C. E., & Paladini, A. C. (1950).[6][7] Isolation of the coenzyme of the galactose phosphate-glucose phosphate transformation. Journal of Biological Chemistry, 184(1), 333–350.[6]

-

Leloir, L. F. (1971).[11] Two decades of research on the biosynthesis of saccharides. Science, 172(3989), 1299-1303. (Nobel Lecture).

-

Lazarowski, E. R., & Harden, T. K. (2015). UDP-sugars as extracellular signaling molecules: Cellular and physiologic consequences of P2Y14 receptor activation. Molecular Pharmacology, 88(1), 151-160.

-

Frey, P. A. (1996).[5] The Leloir pathway: a mechanistic imperative for three enzymes to change the stereochemical configuration of a single carbon in galactose. FASEB Journal, 10(4), 461-470.

-

Chambers, J. K., et al. (2000).[8] A G protein-coupled receptor for UDP-glucose.[8][12] Nature, 404, 699–703.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Leloir pathway - Wikipedia [en.wikipedia.org]

- 4. tuscany-diet.net [tuscany-diet.net]

- 5. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on uridine-diphosphate-glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nobelprize.org [nobelprize.org]

- 8. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extracellular UDP-Glucose Activates P2Y14 Receptor and Induces Signal Transducer and Activator of Transcription 3 (STAT3) Tyr705 Phosphorylation and Binding to Hyaluronan Synthase 2 (HAS2) Promoter, Stimulating Hyaluronan Synthesis of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 11. Frontiers | On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli [frontiersin.org]

- 12. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation - PMC [pmc.ncbi.nlm.nih.gov]

UDP-Glucose Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Pathways and Their Therapeutic Implications

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Uridine diphosphate glucose (UDP-Glc) is a universally conserved, high-energy activated form of glucose that serves as a central precursor in the metabolism of all domains of life.[1][2][3] Its biosynthesis and subsequent utilization, however, reveal a profound evolutionary divergence between prokaryotes and eukaryotes. This guide provides an in-depth technical analysis of these differences, focusing on the core enzymes, metabolic fates, and regulatory strategies. We will explore how prokaryotes primarily channel UDP-Glc into the construction of their complex cell envelope—a key virulence determinant—while eukaryotes utilize it for energy storage (glycogen) and extensive protein and lipid modifications (glycosylation). Critically, the enzymes responsible for UDP-Glc synthesis in these two domains are structurally and evolutionarily distinct, presenting a prime opportunity for the development of highly specific antimicrobial agents.[1][4][5] This whitepaper will dissect these pathways, offer field-proven methodologies for their study, and illuminate the strategic implications for modern drug development.

The Core Biosynthesis of UDP-Glucose: A Tale of Two Pyrophosphorylases

The synthesis of UDP-Glc is catalyzed by the enzyme UTP:glucose-1-phosphate uridylyltransferase, more commonly known as UDP-glucose pyrophosphorylase (UGPase).[6][7][8] This enzyme facilitates the reversible reaction between glucose-1-phosphate (Glc-1-P) and UTP to form UDP-Glc and pyrophosphate (PPi). The subsequent hydrolysis of PPi by inorganic pyrophosphatase provides the thermodynamic driving force for the reaction in the direction of UDP-Glc synthesis.[9][10]

While the biochemical reaction is conserved, the enzyme that catalyzes it represents a fundamental point of divergence between prokaryotes and eukaryotes.

A Foundational Dichotomy: Evolutionary Divergence of UGPase

From a therapeutic standpoint, the most critical insight is that prokaryotic and eukaryotic UGPass are evolutionarily unrelated and structurally distinct .[1][4][5] Sequence similarity between bacterial and human UGPase is non-significant (around 8%), indicating that they are analogous enzymes (performing the same function) but not homologous (sharing a common ancestor).[4] This lack of homology is the bedrock upon which selective drug targeting can be built.

-

Prokaryotic UGPase: In bacteria like Escherichia coli, UGPase is encoded by the galU gene.[3] These enzymes are typically smaller and possess a distinct protein fold compared to their eukaryotic counterparts. Their function is essential for the synthesis of virulence factors, making them a key player in pathogenicity.[1][4][5][11]

-

Eukaryotic UGPase: In humans, the primary enzyme is UGP2.[12] Human UGPase is active as a complex octamer and its activity is modulated by post-translational modifications like O-glycosylation.[6] This structural complexity and different regulatory mechanisms further distinguish it from the prokaryotic form.

| Feature | Prokaryotic UGPase (e.g., E. coli GalU) | Eukaryotic UGPase (e.g., Human UGP2) |

| Evolutionary Origin | Distinct, non-homologous to eukaryotic form[1][4][5] | Distinct, non-homologous to prokaryotic form[1][4][5] |

| Quaternary Structure | Varies, often simpler oligomers (e.g., dimers)[13] | Complex oligomers (e.g., octamers in humans)[6] |

| Primary Gene | galU in many bacteria[3] | UGP2 in humans[12] |

| Regulation | Primarily substrate availability[14] | Oligomerization, O-glycosylation[6] |

| Therapeutic Relevance | High-potential antibiotic target[1][5] | Potential oncology target[12] |

Metabolic Fates of UDP-Glucose: Divergent Pathways & Strategic Opportunities

Once synthesized, UDP-Glc stands at a metabolic crossroads. The paths leading from this junction differ dramatically between prokaryotes and eukaryotes, reflecting their distinct cellular priorities.

Prokaryotes: Building the Fortress

In bacteria, UDP-Glc is predominantly a building block for the cell envelope, a complex structure essential for survival, pathogenesis, and defense.[1][4][5]

-

Lipopolysaccharide (LPS) Synthesis: In Gram-negative bacteria, UDP-Glc is a critical precursor for the synthesis of the LPS core oligosaccharide and the variable O-antigen repeats.[3][11] LPS is a major virulence factor and the primary component of the outer membrane that interacts with the host immune system.[15][16]

-

Capsular Polysaccharides (CPS): Many pathogenic bacteria encase themselves in a protective capsule made of polysaccharides. UDP-Glc is a direct or indirect precursor for the sugar monomers that constitute these capsules, which help the bacteria evade phagocytosis.[4][11]

-

Teichoic Acids: In Gram-positive bacteria, UDP-Glc is involved in the synthesis and modification of wall teichoic acids and lipoteichoic acids, which are crucial for cell wall integrity and ion homeostasis.[15]

-

Osmoprotectants: UDP-Glc is also a precursor for trehalose, a disaccharide that protects bacteria from osmotic stress.[1][3][5]

The dependence of bacteria on UDP-Glc for constructing these essential, externally-facing structures makes this metabolic hub a highly attractive target for antibiotics.

Caption: Eukaryotic utilization of UDP-Glucose.

Methodologies for Studying UDP-Glucose Metabolism

Accurate and robust methodologies are essential for interrogating these pathways, both for basic research and high-throughput drug screening.

Quantification of UDP-Sugars by HPLC

High-Performance Liquid Chromatography (HPLC), particularly using anion-exchange columns, remains the gold standard for separating and quantifying intracellular UDP-sugars. [17][18][19] Protocol: Extraction and Analysis of UDP-Sugars from Bacterial Cells

-

Causality: This protocol is designed to rapidly quench metabolic activity and efficiently extract charged nucleotide sugars for analysis.

-

Cell Culture & Quenching: Grow bacterial cells to mid-log phase. To halt metabolism instantly, rapidly cool the culture by mixing with ice-cold saline or methanol. This prevents enzymatic degradation of target analytes post-harvest.

-

Cell Lysis & Extraction: Pellet cells by centrifugation at 4°C. Resuspend the pellet in an extraction buffer (e.g., a boiling ethanol/water mixture or acid). The choice of buffer is critical; boiling ethanol denatures proteins and solubilizes metabolites, while acids like perchloric acid precipitate proteins effectively.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins. Collect the supernatant, which contains the soluble metabolites.

-

Analysis by Anion-Exchange HPLC: Inject the clarified supernatant onto an anion-exchange HPLC column. UDP-sugars are separated based on their charge and affinity for the column matrix.

-

Detection & Quantification: Detect the eluting compounds using a UV detector (typically at 262 nm for the uridine base). Quantify concentrations by comparing peak areas to those of known standards run under identical conditions.

-

Self-Validation: The protocol's integrity relies on running a full standard curve of purified UDP-Glc, UDP-Gal, etc., with every batch of samples. Spiking a sample with a known amount of standard (standard addition) can also validate the absence of matrix effects that might suppress the signal.

Enzyme Activity Assays: The UDP-Glo™ System

For screening potential inhibitors of UGPase or other glycosyltransferases, modern luminescence-based assays provide superior sensitivity and throughput compared to traditional methods. The UDP-Glo™ Glycosyltransferase Assay is a prime example. [20] Assay Principle: The assay quantifies the amount of UDP produced by the target enzyme. A detection reagent is added that contains an enzyme to convert the product UDP into ATP. This newly synthesized ATP then serves as the substrate for luciferase, generating a light signal that is directly proportional to the amount of UDP produced, and thus, to the activity of the primary enzyme. [20][21]

Caption: Workflow for the UDP-Glo™ Assay.

Protocol: High-Throughput Screening for Bacterial UGPase Inhibitors

-

Causality: This protocol is optimized for a multi-well plate format to test many compounds simultaneously. Each step is designed to ensure the signal is robust and directly reflects enzyme inhibition.

-

Reaction Setup: In a 384-well plate, add the UGPase reaction buffer (containing Tris-HCl pH 7.5, MgCl₂, and substrates Glc-1-P and UTP).

-

Compound Addition: Add potential inhibitor compounds (typically dissolved in DMSO) to test wells.

-

Enzyme Initiation: Add purified prokaryotic UGPase enzyme to all wells to start the reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow for UDP production.

-

Detection: Add an equal volume of UDP-Glo™ Detection Reagent to each well. This reagent stops the primary reaction and initiates the light-producing secondary reactions.

-

Signal Measurement: After a brief incubation (15-30 minutes) to stabilize the signal, measure luminescence using a plate-reading luminometer.

-

Trustworthiness (Self-Validating Controls):

-

Positive Control (100% Activity): Reaction with enzyme and substrates but only DMSO (vehicle) instead of a compound. This defines the maximum signal.

-

Negative Control (0% Activity): Reaction with substrates but no enzyme. This accounts for any UDP contamination in the substrate preparations and sets the background signal. [21]A known potent inhibitor can also be used.

-

Assay Interference Control: Run compounds in parallel with the detection step only (no primary enzyme) to identify compounds that directly inhibit the luciferase enzyme, which would be false positives.

-

Conclusion and Future Outlook

The metabolic pathways originating from UDP-glucose represent a rich landscape of conserved functions and divergent evolution. While eukaryotes have harnessed this precursor for energy storage and intricate intracellular signaling and quality control, prokaryotes have weaponized it to build their primary defense and virulence structures. This fundamental dichotomy, particularly the non-homologous nature of the central synthesizing enzyme UGPase, provides a validated and compelling avenue for antimicrobial drug discovery. [1][5]Future research will likely focus on high-resolution structural analysis of bacterial UGPases to enable rational drug design, alongside high-throughput screening of compound libraries to identify novel inhibitors. By exploiting these ancient metabolic divergences, we can develop new classes of therapeutics that are both potent against pathogens and safe for the host.

References

-

Berbis, M. A., Sanchez-Puelles, J. M., Canada, F. J., & Jimenez-Barbero, J. (2015). Structure and Function of Prokaryotic UDP-Glucose Pyrophosphorylase, A Drug Target Candidate. Current Medicinal Chemistry, 22(14), 1687-1697. [Link]

-

Egger, S., & Chaikuad, A. (2010). UDP-glucose dehydrogenase: structure and function of a potential drug target. The Biochemical journal, 431(2), 169–179. [Link]

-

Egger, S., & Chaikuad, A. (2010). UDP-glucose dehydrogenase: structure and function of a potential drug target. Biochemical Society Transactions, 38(5), 1331-1335. [Link]

-

Steiner, B., et al. (2011). Catalytic Mechanism and Allosteric Regulation of UDP-Glucose Pyrophosphorylase from Leishmania major. ACS Catalysis, 1(10), 1195-1205. [Link]

-

Berbis, M. A., et al. (2015). Structure and Function of Prokaryotic UDP-Glucose Pyrophosphorylase, A Drug Target Candidate. ResearchGate. [Link]

-

Kleczkowski, L. A., et al. (2011). UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation. Frontiers in Plant Science, 2, 69. [Link]

-

Wikipedia. (n.d.). Uridine diphosphate glucose. Wikipedia. [Link]

-

Berbis, M. A., et al. (2015). Structure and Function of Prokaryotic UDP-Glucose Pyrophosphorylase, A Drug Target Candidate. Bentham Science. [Link]

-

Wikipedia. (n.d.). UTP—glucose-1-phosphate uridylyltransferase. Wikipedia. [Link]

-

Gathje, J., et al. (2021). Synthesis and possible functions of UDP-glucose (UDP-Glc) and... ResearchGate. [Link]

-

AK Lectures. (n.d.). UDP-Glucose and Glycogen Elongation. AK Lectures. [Link]

-

Oikari, S., & Tammi, M. I. (2019). Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples. Methods in Molecular Biology, 1952, 81-89. [Link]

-

Allen, H. J., & Piver, M. S. (2008). Defects in Galactose Metabolism and Glycoconjugate Biosynthesis in a UDP-Glucose Pyrophosphorylase-Deficient Cell Line Are Reversed by Adding Galactose to the Growth Medium. ResearchGate. [Link]

-

Kleczkowski, L. A., et al. (2016). UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. Frontiers in Plant Science, 7, 1293. [Link]

-

Ielpi, L., et al. (2014). On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli. PLoS One, 9(7), e102961. [Link]

-

Kim, J., et al. (2021). UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth. Proceedings of the National Academy of Sciences, 118(31), e2103592118. [Link]

-

Kovacs, M., et al. (2019). UDP-glucose contributes to wall teichoic acid and lipoteichoic acid... ResearchGate. [Link]

-

Oikari, S., & Tammi, M. I. (2019). Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples: Methods and Protocols. ResearchGate. [Link]

-

Nothaft, H., & Szymanski, C. M. (2010). Asparagine-linked protein glycosylation: from eukaryotic to prokaryotic systems. Glycobiology, 20(7), 809-819. [Link]

-

National Center for Biotechnology Information. (n.d.). Udp-Glucose. PubChem. [Link]

-

Oikari, S., & Tammi, M. I. (2019). Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples. PubMed. [Link]

-

Varki, A., et al. (Eds.). (2009). Glycosylation Precursors. Essentials of Glycobiology (2nd ed.). [Link]

-

Kim, J., et al. (2021). UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth. PNAS. [Link]

-

Yamashita, Y., et al. (1997). Biological functions of UDP-glucose synthesis in Streptococcus mutans. Microbiology, 143(Pt 11), 3549-3557. [Link]

-

Park, J. I., et al. (2010). UDP-Glucose Pyrophosphorylase is Rate Limiting in Vegetative and Reproductive Phases in Arabidopsis thaliana. Plant and Cell Physiology, 51(10), 1754-1763. [Link]

-

Kärkönen, A. (2005). Biosynthesis of UDP-GlcA: via UDPGDH or the myo-inositol oxidation pathway? ResearchGate. [Link]

-

Wikipedia. (n.d.). UDP-glucose 6-dehydrogenase. Wikipedia. [Link]

-

JoVE. (n.d.). Formation of Lipopolysaccharides. Journal of Visualized Experiments. [Link]

-

Quora. (2019). Are UDP glucose and glucogenin the subtrates of glycogen synthesis? Quora. [Link]

-

Carpita, N. C., & Delmer, D. P. (1980). Incorporation of UDPGlucose into Cell Wall Glucans and Lipids by Intact Cotton Fibers. Plant Physiology, 66(5), 911-916. [Link]

-

D'Alessio, C., et al. (2011). conundrum of UDP-Glc entrance into the yeast ER lumen. Glycobiology, 21(4), 433-443. [Link]

-

Reily, C., et al. (2019). Towards understanding the extensive diversity of protein N‐glycan structures in eukaryotes. FEBS Journal, 286(16), 3079-3096. [Link]

-

Chen, Y., et al. (2016). UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2). Scientific Reports, 6, 28920. [Link]

-

Mennella, T. (2016, November 18). UDP-Glucose, Glycogen Synthesis and Breakdown. YouTube. [Link]

-

Chen, Y., et al. (2016). UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2). Scientific Reports, 6, 28920. [Link]

-

King, M. W. (2022). Gluconeogenesis: Endogenous Glucose Synthesis. The Medical Biochemistry Page. [Link]

-

Jin, H., et al. (2015). The UDP-glucose: glycoprotein glucosyltransferase (UGGT), a key enzyme in ER quality control, plays a significant role in plant growth as well as biotic and abiotic stress in Arabidopsis thaliana. BMC Plant Biology, 15, 145. [Link]

-

Kneidinger, B., et al. (2001). Biosynthesis of UDP-N-acetyl-L-fucosamine, a precursor to the biosynthesis of lipopolysaccharide in Pseudomonas aeruginosa serotype O11. The Journal of Biological Chemistry, 276(23), 20133-20141. [Link]

-

National Center for Biotechnology Information. (n.d.). UDP-α-D-glucose biosynthesis I | Pathway. PubChem. [Link]

-

CHEM 407. (2017, February 26). Glycogen Metabolism - UDP-Glucose Pyrophosphorylase. YouTube. [Link]

Sources

- 1. Structure and Function of Prokaryotic UDP-Glucose Pyrophosphorylase, A Drug Target Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uridine diphosphate glucose - Wikipedia [en.wikipedia.org]

- 3. Frontiers | On the Ancestral UDP-Glucose Pyrophosphorylase Activity of GalF from Escherichia coli [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 7. Glycosylation Precursors - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. aklectures.com [aklectures.com]

- 10. UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. UDP-glucose dehydrogenase: structure and function of a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. UDP-Sugar Pyrophosphorylase: A New Old Mechanism for Sugar Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Video: Formation of Lipopolysaccharides [jove.com]

- 17. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. worldwide.promega.com [worldwide.promega.com]

- 21. Preparation of Low Background Sugar-Nucleotide Donors for Use in the UDP-Glo™ Glycosyltransferase Assay [promega.sg]

Technical Guide: Regulation and Modulation of UDP-Glucose Pyrophosphorylase (UGPase) Activity

Executive Summary

UDP-glucose pyrophosphorylase (UGPase; EC 2.7.7.[1][2][3][4][5]9) is a metabolic gatekeeper catalyzing the reversible formation of UDP-glucose (UDP-Glc) from UTP and glucose-1-phosphate (Glc-1-P).[1] As the precursor for glycogen (mammals), sucrose/cellulose (plants), and virulence factors (pathogens), its regulation is not merely kinetic but structural.

This guide dissects the oligomerization switches , redox sensing mechanisms , and post-translational modifications (PTMs) that govern UGPase activity. It provides self-validating assay protocols and identifies therapeutic windows for drug development, specifically in Leishmania and bacterial pathogens.

Part 1: Structural & Mechanistic Foundations

The Reaction Coordinate

UGPase operates via a Bi-Bi sequential mechanism. While the reaction is theoretically reversible, the in vivo directionality is driven by the rapid hydrolysis of inorganic pyrophosphate (PPi) by inorganic pyrophosphatase (PPase).

Key Metabolic Bottleneck:

-

Forward Flux: Essential for glycoconjugate synthesis (cell walls, glycogen).

-

Reverse Flux: Critical under phosphate starvation to recycle inorganic phosphate from UDP-Glc.

The Oligomerization Paradox

A critical distinction exists between eukaryotic kingdoms regarding the active quaternary structure of UGPase. This "Oligomerization Paradox" is a vital consideration for cross-species drug design.

| Feature | Plant UGPase (e.g., Hordeum vulgare) | Human/Yeast UGPase (UGP2/UGP1) |

| Active Form | Monomer | Octamer (or Dimer) |

| Inactive Form | Oligomers (Dimers/Tetramers) | Monomers |

| Trigger | Hydrophobic patch interactions | C-terminal domain interlocking |

| Regulation | Stress-induced oligomerization inactivates enzyme | Phosphorylation promotes assembly/activity |

Part 2: Regulatory Mechanisms (The Core)

The Hydrophobic Switch (Oligomerization)

In plants, UGPase activity is silenced by stacking into oligomers. This is mediated by a conserved hydrophobic patch (residues 117–138 in barley).[6]

-

Mechanism: Under metabolic stress or specific buffer conditions (e.g., high phosphate), monomers aggregate.

-

Experimental Implication: Purifying plant UGPase in phosphate buffers can artificially lower specific activity. Use HEPES or MOPS to maintain the active monomeric state.

Redox Modulation (The Cysteine Valve)

UGPase acts as an oxidative stress sensor.

-

The Sensor: A conserved cysteine residue (e.g., Cys102 in sugarcane, Cys99 in barley).[7][8][9]

-

The Effect: Oxidation (H₂O₂ or GSSG) induces disulfide bridge formation or S-glutathionylation.

-

Kinetic Impact: Oxidation increases the

for PPi and Glc-1-P, effectively throttling activity during oxidative stress to divert glucose flux into the Pentose Phosphate Pathway (PPP) for NADPH production.

Post-Translational Modifications (PTMs)

-

Phosphorylation (Yeast/Mammals): PAS kinase phosphorylates UGP1, partitioning flux towards cell wall synthesis rather than glycogen.[10]

-

Acetylation (Plants): Lysine acetylation can modulate protein stability.

Visualization: The Regulatory Logic

The following diagram illustrates the divergent regulation between species and the redox "brake."

Caption: Divergent quaternary structure regulation in Plants vs. Humans, overlaid with conserved redox inactivation.

Part 3: Experimental Analysis & Assays

To study regulation, one must measure activity without artifacts. Two protocols are recommended: a Spectrophotometric Coupled Assay (Reverse Direction) for kinetic characterization, and a Luminescence Assay (Forward Direction) for high-throughput screening.

Protocol A: Spectrophotometric Coupled Assay (Reverse Direction)

Best for: Kinetic constants (

Principle:

UDP-Glc + PPi

Materials:

-

Buffer: 50 mM HEPES-NaOH (pH 7.5), 5 mM MgCl₂. Note: Avoid phosphate buffers.

-

Coupling Enzymes: Phosphoglucomutase (PGM, 2 U/mL), Glucose-6-phosphate dehydrogenase (G6PDH, 2 U/mL).

-

Cofactors: 0.5 mM NADP

, 10 µM Glucose-1,6-bisphosphate (essential activator for PGM). -

Substrates: UDP-glucose (Start with 2 mM), PPi (Start with 1 mM).

Workflow:

-

Blanking: Mix Buffer, Coupling Enzymes, Cofactors, and UDP-glucose in a quartz cuvette. Monitor

to ensure stable baseline (no background NADPH production). -

Initiation: Add purified UGPase enzyme.[3][7][9] Incubate 2 min to equilibrate.

-

Start: Add PPi to initiate reaction.

-

Measurement: Record

at 25°C. -

Validation: Add 10 mM DTT to a parallel sample. If activity increases significantly, your enzyme was partially oxidized during purification.

Protocol B: Bioluminescent PPi Assay (Forward Direction)

Best for: Drug screening (HTS) and inhibitor validation.

Principle:

UTP + Glc-1-P

Workflow:

-

Master Mix: 50 mM MOPS (pH 7.5), 5 mM MgCl₂, 0.1 mM UTP, 0.1 mM Glc-1-P.

-

Detection Reagent: ATP Sulfurylase, Luciferase, APS (Adenosine 5'-phosphosulfate), Luciferin.

-

Screening: Add potential inhibitor (e.g., small molecule library) to Master Mix.

-

Reaction: Add UGPase. Incubate 15 min.

-

Readout: Add Detection Reagent. Measure Luminescence (RLU).

Critical Control: Include a "Product Control" well containing pure PPi but no UGPase. If the inhibitor reduces signal here, it inhibits the detection system (Luciferase/Sulfurylase), not UGPase.

Visualization: Assay Logic

Caption: Dual-modality assay strategy for kinetic profiling (Protocol A) vs. inhibitor screening (Protocol B).

Part 4: Therapeutic Targeting

UGPase is a high-value target for anti-parasitic and anti-bacterial therapies due to structural divergence from the human host enzyme.

Leishmania & Trypanosomes[1][11]

-

Target: Leishmania major UGPase and USP (UDP-Sugar Pyrophosphorylase).[1][2][11][12]

-

Rationale: These parasites require UDP-Glc and UDP-Gal for the synthesis of lipophosphoglycan (LPG) and proteophosphoglycans, which are essential for virulence and survival inside the sandfly vector and mammalian macrophage.

-

Strategy: Targeting the allosteric sites rather than the highly conserved active site. Inhibitors identified via fragment-based screening have shown promise in distinguishing between human and parasite isoforms.

Bacterial Pathogens[13]

-

Target: GalU (Bacterial homolog of UGPase).[13]

-

Relevance: Essential for capsule formation in Streptococcus pneumoniae and H. influenzae.

-

Mechanism: GalU deficiency renders bacteria avirulent and sensitive to phagocytosis.

Human Disease: Barakat-Perenthaler Syndrome[10][12]

-

Context: While not a drug target for inhibition, loss-of-function mutations in human UGP2 cause a severe neurodevelopmental disorder (Barakat-Perenthaler syndrome).

-

Therapeutic Angle: Gene therapy or small molecule stabilizers that promote the active octameric state of mutant UGP2.

References

-

McCoy, J. G., et al. (2003). "Structure and mechanism of the UTP:glucose-1-phosphate uridylyltransferase from Leishmania major." Biochemistry. Link

-

Martz, F., et al. (2002).[14] "Oligomerization status, with the monomer as active species, defines catalytic efficiency of UDP-glucose pyrophosphorylase."[3][6][14] Biochemical Journal. Link

-

Geisler, M., et al. (2004). "Regulation of UDP-glucose pyrophosphorylase by phosphorylation." Plant Physiology. Link

-

Decker, D., et al. (2012). "Exploring Redox Modulation of Plant UDP-Glucose Pyrophosphorylase." International Journal of Molecular Sciences. Link[7]

-

Führing, J., et al. (2013).[11] "Octamerization is essential for enzymatic function of human UDP-glucose pyrophosphorylase."[11] Glycobiology. Link

-

Damerow, S., et al. (2015).[11] "Leishmania major UDP-sugar pyrophosphorylase salvages galactose for glycoconjugate biosynthesis."[11][12] International Journal for Parasitology.[11] Link

Sources

- 1. The post-reactive structures of Leishmania major UDP-sugar pyrophosphorylase provide insights into the product release mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Factors affecting oligomerization status of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligomerization, Membrane Association, and in Vivo Phosphorylation of Sugarcane UDP-glucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A luminescence-based assay of UDP-sugar producing pyrophosphorylases - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41811A [pubs.rsc.org]

- 6. Oligomerization status, with the monomer as active species, defines catalytic efficiency of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring redox modulation of plant UDP-glucose pyrophosphorylase [diva-portal.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. Identification of Leishmania major UDP-Sugar Pyrophosphorylase Inhibitors Using Biosensor-Based Small Molecule Fragment Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The molecular architecture of glucose-1-phosphate uridylyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. UDP-Glucose Pyrophosphorylase. An Old Protein with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of UDP-Glucose in the Leloir Pathway: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive exploration of the Leloir pathway, with a specific focus on the pivotal role of uridine diphosphate glucose (UDP-glucose). Designed for researchers, scientists, and drug development professionals, this document delves into the core biochemistry, enzymatic mechanisms, regulatory networks, and the experimental methodologies essential for studying this critical metabolic route. Our narrative is grounded in established scientific principles and field-proven experimental protocols to ensure both technical accuracy and practical applicability.

Introduction: The Leloir Pathway and the Significance of UDP-Glucose

The Leloir pathway, named after its discoverer Luis Federico Leloir, represents the primary metabolic route for the conversion of galactose into glucose-1-phosphate, a key intermediate that can enter glycolysis for energy production or be used for glycogen synthesis.[1][2] This pathway is not only crucial for utilizing dietary galactose from sources like lactose but also for the endogenous synthesis of UDP-galactose, a vital precursor for the biosynthesis of glycoproteins and glycolipids.[3][4] At the heart of this pathway lies UDP-glucose, a high-energy activated form of glucose that serves as a critical substrate and a key regulatory molecule.[5][6] Understanding the intricacies of UDP-glucose's involvement in the Leloir pathway is fundamental for research into metabolic disorders, particularly galactosemia, and for the development of novel therapeutic strategies.[7][8]

Enzymatic Choreography: The Core Reactions of the Leloir Pathway

The conversion of galactose to glucose-1-phosphate is a four-step enzymatic cascade. The efficiency and regulation of this pathway are dictated by the coordinated action of its constituent enzymes.

Step 1: Galactose Phosphorylation by Galactokinase (GALK)

The initial committed step in galactose metabolism is the phosphorylation of α-D-galactose to galactose-1-phosphate, a reaction catalyzed by galactokinase (GALK).[9] This ATP-dependent phosphorylation traps galactose within the cell and primes it for subsequent enzymatic reactions.[10]

Reaction: α-D-galactose + ATP → Galactose-1-phosphate + ADP

Deficiencies in GALK lead to Type II galactosemia, characterized by the accumulation of galactose, which is then shunted into alternative metabolic pathways, leading to the formation of galactitol and subsequent cataract development.[2]

Step 2: The Uridylyl Transfer Reaction Catalyzed by GALT

The central and often rate-limiting step of the Leloir pathway is the transfer of a UMP moiety from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[9][11] This reaction is catalyzed by galactose-1-phosphate uridylyltransferase (GALT). The "ping-pong" mechanism of GALT involves the formation of a covalent enzyme-UMP intermediate.[12]

Reaction: Galactose-1-phosphate + UDP-glucose ⇌ UDP-galactose + Glucose-1-phosphate

Severe deficiency in GALT activity results in classic galactosemia (Type I), the most severe form of the disorder, leading to the accumulation of toxic levels of galactose-1-phosphate.[7][8]

Step 3: The Interconversion of UDP-galactose and UDP-glucose by GALE

The final enzymatic step is the reversible epimerization of UDP-galactose to UDP-glucose, catalyzed by UDP-galactose 4'-epimerase (GALE).[1][13] This reaction is crucial for regenerating the UDP-glucose consumed in the GALT reaction, allowing the pathway to continue. The mechanism involves the transient reduction of NAD+ to NADH.[12]

Reaction: UDP-galactose ⇌ UDP-glucose

Defects in GALE lead to Type III galactosemia, which can range from a benign, peripheral form to a severe, systemic disorder.[14]

The Ancillary Role of UDP-glucose Pyrophosphorylase (UGP)

While not a direct enzyme of the Leloir pathway for galactose catabolism, UDP-glucose pyrophosphorylase (UGP) is essential for the de novo synthesis of UDP-glucose from glucose-1-phosphate and UTP. This ensures a sufficient pool of UDP-glucose for the GALT reaction and other biosynthetic pathways.

Reaction: Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi

Experimental Analysis of the Leloir Pathway

A thorough investigation of the Leloir pathway necessitates robust and reproducible experimental methodologies. This section provides detailed protocols for the enzymatic assays of the core enzymes and the quantification of key metabolites.

Enzyme Activity Assays

Accurate measurement of enzyme activity is crucial for diagnosing galactosemia and for research into the efficacy of potential therapeutic interventions.

This spectrophotometric coupled assay measures the rate of ADP production, which is linked to the oxidation of NADH.

Principle: The ADP produced in the GALK reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm is proportional to GALK activity.

Protocol:

-

Reaction Mixture Preparation (per assay):

-

160 mM Potassium Phosphate Buffer, pH 7.0

-

100 mM D-Galactose

-

20 mM ATP

-

16.2 mM Phosphoenolpyruvate (PEP)

-

800 mM KCl

-

100 mM MgCl₂

-

4.2 mM NADH

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix

-

-

Assay Procedure:

-

Combine all reagents except D-galactose in a cuvette and equilibrate to 25°C.

-

Monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding D-galactose.

-

Record the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH oxidation (ΔA340/min).

-

-

Data Analysis:

-

GALK activity (U/mg) = (ΔA340/min) / (ε_NADH * path length * [protein])

-

ε_NADH = 6.22 mM⁻¹cm⁻¹

-

This is an indirect fluorescence-based assay that measures the formation of NADPH.[13]

Principle: The glucose-1-phosphate produced by GALT is converted to glucose-6-phosphate by phosphoglucomutase (PGM). Glucose-6-phosphate dehydrogenase (G6PD) then oxidizes glucose-6-phosphate to 6-phosphogluconate, reducing NADP+ to NADPH. The fluorescence of NADPH is measured.

Protocol:

-

Sample Preparation:

-

Prepare cell or tissue lysates in a non-denaturing lysis buffer.

-

Determine the total protein concentration of the lysate.

-

-

Reaction Setup (in a 96-well plate):

-

Add 10-20 µg of total protein per well.

-

Prepare duplicate wells for each sample: one with the complete reaction buffer and one with a control buffer lacking galactose-1-phosphate.

-

-

Reaction Buffers:

-

Reaction Buffer: Contains UDP-glucose, galactose-1-phosphate, and NADP+.

-

Control Buffer: Contains UDP-glucose and NADP+ (no galactose-1-phosphate).

-

-

Assay Procedure:

-

Add 50 µL of the respective buffers to the wells.

-

Incubate the plate at 37°C for 1.5 hours.

-

Stop the reaction by adding 100 µL of an acetone-methanol solution.

-

Measure the fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm).

-

-

Data Analysis:

-

Subtract the fluorescence of the control well from the reaction well to obtain the net fluorescence.

-

Calculate GALT activity relative to a standard curve of known NADPH concentrations.

-

This is a coupled spectrophotometric assay that measures the formation of NADH.[2]

Principle: GALE converts UDP-galactose to UDP-glucose. The newly formed UDP-glucose is then oxidized by UDP-glucose dehydrogenase (UGDH), which reduces NAD+ to NADH. The increase in absorbance at 340 nm is directly proportional to GALE activity.

Protocol:

-

Reaction Mixture Preparation (per assay):

-

100 mM Glycine buffer, pH 8.7

-

0.8 mM UDP-galactose

-

0.5 mM NAD+

-

UDP-glucose dehydrogenase (coupling enzyme)

-

-

Assay Procedure:

-

Combine all reagents except the sample containing GALE in a cuvette.

-

Incubate for a short period to allow the UGDH to consume any contaminating UDP-glucose in the UDP-galactose substrate.

-

Initiate the reaction by adding the cell or tissue lysate containing GALE.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

-

Data Analysis:

-

GALE activity (U/mg) = (ΔA340/min) / (ε_NADH * path length * [protein])

-

ε_NADH = 6.22 mM⁻¹cm⁻¹

-

Quantification of UDP-Sugars and Intermediates

The accurate measurement of intracellular concentrations of UDP-glucose, UDP-galactose, and galactose-1-phosphate is essential for understanding the metabolic flux through the Leloir pathway and the pathophysiology of galactosemia. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for this analysis.

Principle: This method utilizes a porous graphitic carbon (PGC) column for the separation of UDP-sugars, followed by detection and quantification using tandem mass spectrometry.

Protocol:

-

Sample Extraction:

-

Rapidly quench metabolic activity in cell or tissue samples, often using cold methanol or other organic solvents.

-

Extract metabolites using a suitable solvent system (e.g., chloroform/methanol/water).

-

Clarify the extract by centrifugation.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Use a graphitized carbon SPE cartridge to purify and concentrate the UDP-sugars from the crude extract.

-

-

HPLC Separation:

-

Column: Porous Graphitic Carbon (PGC) column (e.g., Hypercarb™).

-

Mobile Phase: A gradient of ammonium carbonate or another suitable buffer and acetonitrile.

-

-

Mass Spectrometry Detection:

-

Utilize an electrospray ionization (ESI) source in negative ion mode.

-

Employ multiple reaction monitoring (MRM) for specific and sensitive quantification of each UDP-sugar.

-

-

Data Analysis:

-

Quantify the concentration of each UDP-sugar by comparing the peak areas to those of a standard curve generated with known concentrations of authentic standards.

-

| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |

| UDP-glucose | 565.1 | 323.1 |

| UDP-galactose | 565.1 | 323.1 |

| Galactose-1-phosphate | 259.0 | 97.0 |

Note: Specific m/z values may vary slightly depending on the instrument and conditions.

Regulation of the Leloir Pathway and Metabolic Integration

The flux through the Leloir pathway is tightly regulated to meet the cell's metabolic demands. In many organisms, the genes encoding the Leloir pathway enzymes are inducible by galactose and repressed by glucose. The availability of substrates, particularly UDP-glucose, also plays a crucial role in regulating the pathway's activity.

UDP-glucose is a central hub in carbohydrate metabolism, linking the Leloir pathway to several other key metabolic processes:

-

Glycogen Synthesis: UDP-glucose is the direct precursor for glycogen synthesis.[5]

-

Glycosylation: Both UDP-glucose and UDP-galactose are essential donor substrates for the glycosylation of proteins and lipids, a critical process for cellular function.[3]

-

Sucrose Synthesis (in plants): UDP-glucose is a key component in the synthesis of sucrose.[6]

Pathophysiology: When the Pathway Fails

Defects in the enzymes of the Leloir pathway lead to the genetic disorder galactosemia. The accumulation of galactose and its metabolites, particularly galactose-1-phosphate in classic galactosemia, is cytotoxic and leads to a range of severe clinical manifestations, including liver dysfunction, cataracts, and neurological damage.[7][8] The pathophysiology is complex and is thought to involve the depletion of essential metabolites like UDP-glucose, leading to impaired glycosylation, as well as the direct toxic effects of the accumulated substrates.

Conclusion and Future Perspectives

UDP-glucose is undeniably the cornerstone of the Leloir pathway, serving as both a key substrate and a critical link to other metabolic pathways. The in-depth understanding of its role, facilitated by the robust experimental methodologies outlined in this guide, is paramount for advancing our knowledge of galactose metabolism and for the development of effective treatments for galactosemia. Future research will likely focus on elucidating the complex regulatory networks that govern the Leloir pathway, identifying novel therapeutic targets to mitigate the long-term complications of galactosemia, and exploring the broader implications of UDP-glucose metabolism in health and disease.

References

-

Holden, H. M., Rayment, I., & Thoden, J. B. (2003). Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. Journal of Biological Chemistry, 278(45), 43885–43888. [Link]

-

Tuscany Diet. (2022). Leloir Pathway Explained: Steps, Enzymes, and Galactosemia. [Link]

-

Medscape. (2023). Galactose-1-Phosphate Uridyltransferase Deficiency (Galactosemia). [Link]

-

Welsink, L. E., van der Ploeg, L., & van den Berg, M. (2021). Pathophysiology and targets for treatment in hereditary galactosemia: A systematic review of animal and cellular models. Journal of Inherited Metabolic Disease, 44(5), 1083–1103. [Link]

-

Galactosemia Foundation. (n.d.). Galactosemia Mechanism of Disease. [Link]

-

Wikipedia. (n.d.). Galactosemia. [Link]

-

CheckRare. (2023). The Pathophysiology of Galactosemia. [Link]

-

Holden, H. M., Rayment, I., & Thoden, J. B. (2003). Structure and Function of Enzymes of the Leloir Pathway for Galactose Metabolism. Journal of Biological Chemistry, 278(45), 43885–43888. [Link]

-

Elabscience. (n.d.). Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit. [Link]

-

Pesce, M. A., Bodourian, S. H., Harris, R. C., & Nicholson, J. F. (1982). A new microfluorometric method for the measurement of galactose-1-phosphate in erythrocytes. Clinica Chimica Acta, 118(2-3), 177–189. [Link]

-

Microbe Notes. (2023). Galactose Metabolism. [Link]

-

Fridovich-Keil, J. L., & Bean, L. J. H. (2011). Epimerase Deficiency Galactosemia. In M. P. Adam et al. (Eds.), GeneReviews®. University of Washington, Seattle. [Link]

-

Sellick, C. A., & Reece, R. J. (2005). Galactose metabolism in yeast--structure and regulation of the leloir pathway enzymes and the genes encoding them. IUBMB life, 57(8), 533–539. [Link]

-

Behmüller, R., Forstenlehner, I., & Giera, M. (2014). Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation. Analytical and bioanalytical chemistry, 406(12), 2845–2855. [Link]

-

National Center for Biotechnology Information. (n.d.). Udp-Glucose. PubChem Compound Database. [Link]

-

Lai, K., Langley, S. D., Singh, R. H., & Elsas, L. J. (2021). Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues. STAR protocols, 2(3), 100653. [Link]

-

POL Scientific. (2024). Assessment of galactose-1-phosphate uridyltransferase activity in cells and tissues. [Link]

-

Taylor & Francis. (n.d.). Leloir pathway – Knowledge and References. [Link]

-

Wikipedia. (n.d.). Leloir pathway. [Link]

-

Bar-Peled, M., Griffith, C. L., & Doering, T. L. (2004). Biosynthesis of UDP-GlcA, a key metabolite for capsular polysaccharide synthesis in the pathogenic fungus Cryptococcus neoformans. The Biochemical journal, 381(Pt 1), 131–136. [Link]

-

Le Gall, S., Robert, C., & Lahaye, M. (2003). An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae). Journal of phycology, 39(2), 433–437. [Link]

-